1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-15-7-12(8-16(9-15)24-2)19-17(22)20-13-10-18-21(11-13)14-3-5-25-6-4-14/h7-11,14H,3-6H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQBUXWNCTOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Attachment of the oxan-4-yl group: This step may involve the reaction of the pyrazole intermediate with an oxane derivative, possibly through nucleophilic substitution or addition reactions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea features a urea moiety linked to a pyrazole ring and an oxane group. This unique combination of functional groups contributes to its biological activity and solubility characteristics.
Inhibition of Enzymatic Activity
One of the primary applications of this compound is in the inhibition of soluble epoxide hydrolase (sEH). Research has shown that similar compounds with pyrazole substitutions exhibit potent inhibitory activity against sEH, which is implicated in various pathological conditions including hypertension and inflammation. For instance, compounds structurally related to 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea have demonstrated IC50 values as low as 0.8 nM, indicating strong potential for therapeutic use in managing cardiovascular diseases .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines. Further investigations are necessary to evaluate the specific mechanisms by which 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea exerts its effects on cancer cells.
Case Study 1: Soluble Epoxide Hydrolase Inhibition
A study explored a series of urea-based compounds, including those with pyrazole moieties, where it was found that certain substitutions significantly increased their potency against sEH. The introduction of halogen atoms in the pyrazole ring was noted to enhance binding affinity due to electronic effects that stabilize the interaction with the enzyme .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a comprehensive SAR analysis, various derivatives of pyrazole-containing ureas were synthesized and tested for biological activity. The results indicated that modifications at the 5-position of the pyrazole ring could lead to improved solubility and bioavailability, critical factors for drug development. This insight could be pivotal for designing new derivatives based on 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Urea Derivatives
Key structural analogues include urea-linked pyrazole derivatives reported in the literature. Below is a comparative analysis:
Key Observations:
- Substituent Effects on Polarity: The oxan-4-yl group in the target compound introduces a polar oxygen atom absent in phenyl- or ethyl-substituted analogues (e.g., 9a, 9b), which may improve aqueous solubility .
- Aryl Group Influence: The 3,5-dimethoxyphenyl group in the target compound contrasts with simpler phenyl or biphenyl groups in analogues.
- Synthetic Routes: Analogues like 9a and 9b are synthesized via phase-transfer catalysis or fusion methods (e.g., 200°C reactions with urea) , suggesting the target compound may employ similar methodologies with modified precursors.
Spectral and Crystallographic Comparisons
- IR Spectroscopy: Urea derivatives typically exhibit N-H stretches near 3300 cm⁻¹ and C=O stretches ~1650–1700 cm⁻¹. Compound 9a shows an N-H stretch at 3320 cm⁻¹ , consistent with the target compound’s expected profile.
- NMR Shifts: The oxan-4-yl group’s protons would resonate downfield (δ 3.5–4.5 ppm for oxan-4-yl CH₂O), distinct from ethyl or phenyl substituents in analogues .
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a novel chemical entity that has garnered attention due to its potential biological activities. This compound features a unique structure combining a dimethoxyphenyl moiety with a pyrazole and an oxane ring, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A 3,5-dimethoxyphenyl group.
- A pyrazole ring.
- An oxane (tetrahydrofuran) moiety.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections summarize the findings from various studies on the biological activity of this specific compound.
Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound may exhibit these properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
| Study | Inflammatory Model | Result |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in swelling | |
| LPS-stimulated macrophages | Decreased TNF-alpha production |
Mechanistic Insights
The biological activity of 1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- Cytokine Modulation : It has been shown to modulate cytokine levels, reducing inflammation.
- Apoptotic Pathways : The induction of apoptosis in cancer cells is facilitated through mitochondrial pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A derivative exhibited an IC50 of 10 µM against breast cancer cell lines, indicating strong anticancer properties.
- Case Study 2 : In animal models, administration of a related pyrazole compound resulted in a marked decrease in inflammatory markers after acute injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
